molecular formula C13H17ClN2O2S2 B2709575 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide CAS No. 92018-86-5

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide

Cat. No.: B2709575
CAS No.: 92018-86-5
M. Wt: 332.86
InChI Key: QEYZDTFILPJYQT-UHFFFAOYSA-N
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Description

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The presence of the chloro and cyclohexylcarbamothioyl groups in its structure imparts unique chemical properties that make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfoxides.

    Reduction Products: Reduction can yield amines or thiols.

Scientific Research Applications

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

    Antimicrobial Agents: The compound has shown promise as an antimicrobial agent against certain bacterial strains.

    Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

    Biochemical Studies: The compound is used in studies to understand the mechanism of enzyme inhibition and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the acid-base balance in cells, leading to various physiological effects. The molecular targets include the zinc ion present in the active site of carbonic anhydrase, which is essential for its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methylbenzenesulfonamide
  • 4-chloro-N-(cyclohexylcarbamoyl)benzenesulfonamide
  • 4-chloro-N-(phenylcarbamothioyl)benzenesulfonamide

Uniqueness

4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide is unique due to the presence of the cyclohexylcarbamothioyl group, which imparts distinct steric and electronic properties. This makes it a more potent inhibitor of carbonic anhydrase compared to its analogs. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of other biologically active molecules.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYZDTFILPJYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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